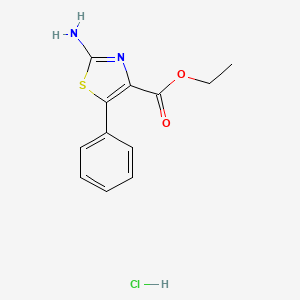

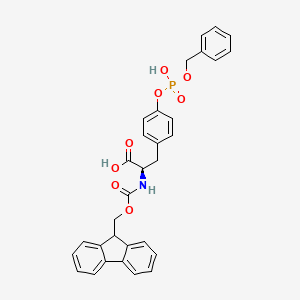

(S)-Fmoc-N-(1-phenylethyl)-glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

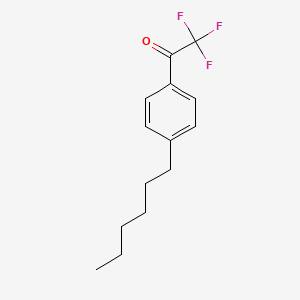

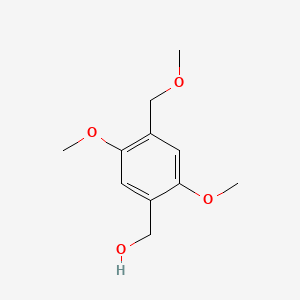

“(S)-Fmoc-N-(1-phenylethyl)-glycine” is a complex organic compound. It likely contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amine groups. The “N-(1-phenylethyl)” part suggests the presence of a phenylethyl group attached to a nitrogen atom. The “glycine” indicates the simplest possible amino acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of protecting groups like Fmoc during peptide synthesis. The Fmoc group can be added to the amino acid under basic conditions and later removed under acidic conditions .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the addition and removal of protecting groups like Fmoc. For example, in peptide synthesis, the Fmoc group can be removed under acidic conditions to reveal the amine group, which can then react with the carboxylic acid group of another amino acid .

Mechanism of Action

Target of Action

It’s known that phenylethylamine, a related compound, interacts with primary amine oxidase and trypsin . These proteins could potentially be targets for (S)-Fmoc-N-(1-phenylethyl)-glycine as well.

Mode of Action

For instance, etomidate, an imidazole compound, depresses CNS function via GABA . This could provide some insight into the potential interactions of this compound with its targets.

Biochemical Pathways

It’s known that enzymatic reactions involving esterases can resolve related compounds like (±)-1-phenylethanol and (±)-1-phenylethyl acetate . This suggests that this compound might also be involved in similar enzymatic reactions.

Pharmacokinetics

Etomidate, a related compound, is known to have large volumes of distribution and is rapidly metabolized by hepatic esterases . This could provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

For instance, etomidate is known to produce a swift onset of hypnotic effect, mainly through its action .

properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBVMGSZBTVUCZ-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)